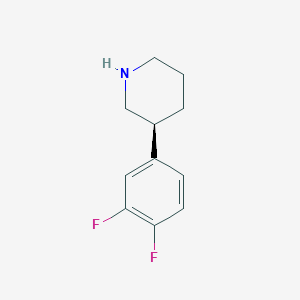

(S)-3-(3,4-Difluorophenyl)piperidine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H13F2N |

|---|---|

Molekulargewicht |

197.22 g/mol |

IUPAC-Name |

(3S)-3-(3,4-difluorophenyl)piperidine |

InChI |

InChI=1S/C11H13F2N/c12-10-4-3-8(6-11(10)13)9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2/t9-/m1/s1 |

InChI-Schlüssel |

XFGMGVZQXXIXGX-SECBINFHSA-N |

Isomerische SMILES |

C1C[C@H](CNC1)C2=CC(=C(C=C2)F)F |

Kanonische SMILES |

C1CC(CNC1)C2=CC(=C(C=C2)F)F |

Herkunft des Produkts |

United States |

Structure Activity Relationship Sar and Scaffold Modification Studies of S 3 3,4 Difluorophenyl Piperidine Analogues

Positional and Substituent Effects on Bioactivity

The biological activity of (S)-3-(3,4-Difluorophenyl)piperidine analogues is profoundly influenced by the nature and position of substituents on both the phenyl and piperidine (B6355638) rings. These modifications can dramatically alter a compound's affinity and selectivity for its biological targets.

Role of Fluorine Substitution Pattern

The strategic placement of fluorine atoms on the phenyl ring is a key determinant of the bioactivity of 3-phenylpiperidine (B1330008) analogues. The 3,4-difluoro substitution pattern, as seen in the parent compound, is often associated with potent activity at monoamine transporters. In a series of 4,4-difluoropiperidine (B1302736) ether-based dopamine (B1211576) D4 receptor antagonists, the 3,4-difluorophenyl analogue was the most potent in the series with a Kᵢ of 5.5 nM. chemrxiv.org This highlights the favorable influence of this specific fluorine substitution pattern.

The position of fluorine atoms can significantly impact inhibitory activity. For instance, in a series of fluorinated phenylcyclopropylamines, para-substitution of electron-withdrawing groups like fluorine on the aromatic ring of the trans-isomers led to increased inhibition of both monoamine oxidase A (MAO-A) and B (MAO-B). nih.gov This suggests that the electronic properties conferred by the fluorine substituents are crucial for molecular recognition and inhibition. The introduction of fluorine can also alter the selectivity of a compound. For example, fluorination at the 2-position of 1-phenylcyclopropylamine, a selective MAO-B inhibitor, reversed its selectivity, resulting in a potent inhibitor of MAO-A. nih.gov

The presence of fluorine can also influence the conformational preferences of the molecule, which in turn affects its interaction with the target protein. nih.gov These findings underscore the multifaceted role of fluorine substitution in modulating the pharmacological profile of these compounds.

Modifications to the Piperidine Ring System

Modifications to the piperidine ring system are a critical aspect of the SAR of 3-phenylpiperidine analogues. The piperidine moiety itself is a crucial structural element for the activity of many centrally acting agents. nih.govnih.gov In a series of piperine (B192125) derivatives, the piperidine group was identified as a key constitutional component for monoamine oxidase (MAO) suppression. nih.gov

The position and nature of substituents on the piperidine ring can dramatically affect potency and selectivity. For instance, in a study of 4-benzylpiperidine (B145979) carboxamides, the length of the linker between the piperidine and another part of the molecule influenced selectivity for the serotonin (B10506) (SERT) versus the norepinephrine (B1679862) transporter (NET). biomolther.org The introduction of substituents can also impact the conformational equilibrium of the piperidine ring, which is a key factor in its interaction with biological targets. nih.gov

Derivatization of the Piperidine Nitrogen

Derivatization of the piperidine nitrogen is a common strategy to modulate the pharmacological properties of piperidine-containing compounds. The substituent on the nitrogen atom can significantly influence a compound's affinity for its target, as well as its pharmacokinetic properties.

In the context of monoamine reuptake inhibitors, N-demethylation of a naphthyl-substituted piperidine led to a compound with improved activity at the serotonin transporter (5-HTT). nih.gov This indicates that even small changes to the N-substituent can have a profound impact on biological activity. Similarly, in a series of N-substituted 3,4-pyrroledicarboximides, the nature of the substituent on the piperidine nitrogen influenced the selectivity for COX-1 versus COX-2 enzymes. nih.gov

The choice of the N-substituent can also be used to explore the bioactive conformation of the molecule. By incorporating a conformationally restricted N-substituent, researchers can gain insights into the spatial requirements of the receptor binding pocket. nih.gov

Impact of Stereochemistry on Activity and Selectivity

Stereochemistry plays a pivotal role in the biological activity and selectivity of 3-(3,4-Difluorophenyl)piperidine analogues. The three-dimensional arrangement of atoms can lead to significant differences in how a molecule interacts with its chiral biological target.

In a series of 3,4-disubstituted piperidine analogues, the stereochemistry of the substituents on the piperidine ring was found to be a critical determinant of their inhibitory activity at monoamine transporters. nih.gov For example, (-)-cis analogues displayed selectivity for the dopamine transporter (DAT) and norepinephrine transporter (NET), while (-)-trans and (+)-cis isomers showed selectivity for the serotonin transporter (SERT) or SERT/NET. nih.gov This demonstrates that subtle changes in the spatial orientation of key functional groups can dramatically alter the selectivity profile of a compound.

The absolute configuration of the chiral centers is also crucial. In a study of β-1,2-dimethyl-2-phenyl-4-(propionyloxy)piperidine enantiomers, the (-)-(2S,4R) enantiomer was found to be approximately ten times more potent as an analgesic than its (+)-(2R,4S) counterpart. nih.gov This highlights the ability of opioid receptors to distinguish between enantiotopic edges of the piperidine ring.

Furthermore, the conformational preference of the piperidine ring, which is influenced by its stereochemistry, can impact binding to the target. It has been suggested that the piperidine ring of certain 4-phenylpiperidines binds within a receptor subsite cleft with specific dimensional constraints. nih.gov

Scaffold Exploration and Bioisosteric Replacements

Scaffold exploration and the use of bioisosteric replacements are important strategies in medicinal chemistry to optimize the properties of a lead compound. Bioisosteres are substituents or groups with similar physical or chemical properties that can be interchanged to improve a molecule's biological activity, pharmacokinetic profile, or to circumvent patent protection.

Scaffold hopping, a more drastic approach, involves replacing the central core of a molecule with a different scaffold while retaining the key pharmacophoric elements. This strategy can lead to the discovery of novel chemical series with improved properties. For example, scaffold hopping from thienopyrimidine acids led to the identification of potent inhibitors of the enzyme Notum. utmb.edumdpi.com

Elucidation of Biological Targets and Ligand Protein Interactions for S 3 3,4 Difluorophenyl Piperidine Derivatives

Akt Kinase Inhibition and Cellular Pathway Modulation

The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in cell signaling pathways that govern cell survival, proliferation, and growth. unict.it The (S)-3-(3,4-difluorophenyl)piperidine core has been incorporated into potent inhibitors of this kinase, demonstrating isoform specificity and downstream pathway modulation. nih.govresearchgate.net

Research has led to the development of N-((3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide, a derivative known as Hu7691, which shows potent and selective inhibition of Akt. nih.gov A key feature of this compound is its selectivity for the Akt1 isoform over Akt2. Through a design strategy based on dihedral angles and molecular dynamics simulations, Hu7691 was identified, achieving a 24-fold greater selectivity for Akt1 compared to Akt2. nih.gov This level of isoform specificity is significant, as the different Akt isoforms can have distinct or even opposing roles in cellular processes. unict.it The ability to selectively inhibit Akt1 may allow for a more targeted therapeutic effect, potentially reducing side effects associated with the inhibition of other isoforms. nih.gov

Table 1: Akt Isoform Selectivity of Hu7691

| Target | IC₅₀ (nM) | Selectivity (Akt2/Akt1) |

|---|---|---|

| Akt1 | Data not specified | 24-fold |

| Akt2 | Data not specified |

IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Specific values for Hu7691 were not publicly disclosed in the referenced study, but the selectivity ratio was highlighted.

Akt exerts its effects by phosphorylating a wide array of downstream substrate proteins. nih.govmdpi.com By inhibiting Akt, derivatives of this compound effectively block this phosphorylation cascade, thereby modulating critical cellular pathways. Akt activation is known to suppress apoptosis by phosphorylating and inactivating pro-apoptotic proteins such as Bad and caspase-9, as well as transcription factors of the FOXO family. nih.gov

The derivative Hu7691 has demonstrated excellent anticancer cell proliferation potencies. nih.gov This antiproliferative effect is a direct consequence of inhibiting Akt-mediated phosphorylation of downstream targets that drive cell cycle progression and survival. For instance, inhibiting Akt prevents the inactivation of cell cycle inhibitors like p21Cip1 and p27Kip1 and disrupts the activation of mTOR, a key regulator of protein synthesis and cell growth. nih.govmdpi.com Studies with Hu7691 showed it has low activity in inducing apoptosis in non-cancerous HaCaT keratinocyte cells, suggesting a favorable safety profile stemming from its selective action. nih.govresearchgate.net

Dopamine (B1211576) Receptor (D4R) Antagonism

The dopamine D4 receptor (D4R) is a G-protein coupled receptor (GPCR) primarily expressed in the limbic system, cortex, and basal ganglia of the brain. It has been implicated in various neurological and psychiatric conditions. Piperidine-based structures are well-established scaffolds for D4R ligands. uniba.it

Table 2: D4 Receptor Binding Affinity of a Representative Analog

| Compound | Scaffold | Ki (nM) |

|---|---|---|

| Analog 8b | 4,4-difluoro-3-(phenoxymethyl)piperidine | 5.5 |

Ki value represents the dissociation constant, a measure of binding affinity. A lower Ki value indicates higher affinity.

The antagonistic activity of piperidine-based ligands at the D4R is anchored by specific interactions with key amino acid residues within the receptor's binding pocket. Molecular docking studies reveal that the basic nitrogen atom of the piperidine (B6355638) ring forms a pivotal ionic bond with the highly conserved aspartic acid residue at position 115 (Asp115) in transmembrane helix 3 (TM3). uniba.it This salt bridge is a canonical interaction for aminergic GPCR ligands and is crucial for high-affinity binding.

Furthermore, the aromatic portion of the ligand, in this case, the 3,4-difluorophenyl ring, engages in multiple hydrophobic and aromatic interactions. These include π-π stacking interactions with aromatic residues such as Phenylalanine 91 (Phe91), Tryptophan 101 (Trp101), and Phenylalanine 361 (Phe361). uniba.it The piperidine ring itself is positioned within a hydrophobic pocket formed by residues including Met112 and Leu187. uniba.it While not explicitly cited for this specific compound, interactions with Phe410 in TM7 are also known to be important for the binding of various D4R antagonists.

Sigma-1 Receptor (σ1R) Modulation and Selectivity

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, which modulates a variety of signaling pathways and ion channels. nih.gov The piperidine scaffold is a common feature in many high-affinity σ1R ligands.

Structure-activity relationship studies of various N-substituted 4-phenylpiperidines reveal that this core structure is highly amenable to achieving potent σ1R binding. A foundational requirement for high-affinity binding is the presence of a basic amine, such as the one in the piperidine ring, which forms a critical electrostatic interaction with the Glu172 residue of the receptor. The piperidine and phenyl rings occupy two of the three hydrophobic pockets of the receptor's binding site.

While data for this compound itself is not specified, analysis of related compounds provides insight into affinity and selectivity. For example, in a series of 4-cyano-4-phenylpiperidines, the N-benzyl analog showed subnanomolar affinity for the σ1R with a Ki of 0.41 nM and exhibited high selectivity over the σ2R. Other derivatives in the same series also demonstrated high affinity, with Ki values in the nanomolar and subnanomolar range. This indicates that the phenylpiperidine core is a privileged scaffold for potent σ1R antagonism. Selectivity over the σ2R can be modulated by the nature of the substituent on the piperidine nitrogen.

Table 3: Sigma-1 Receptor Binding Affinities for Representative Phenylpiperidine Analogs

| Compound | Structure | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|---|

| Analog 7 | N-benzyl-4-cyano-4-phenylpiperidine | 0.41 | Data not specified | High |

| Analog 9 | N-(phenylpropyl)-4-cyano-4-phenylpiperidine | 0.38 | 46 | ~121 |

Data from a study on 4-cyano-4-phenylpiperidine analogs, demonstrating the potential of the phenylpiperidine scaffold for high-affinity and selective σ1R binding.

Dual Receptor Activity Profiles

Derivatives of piperidine have been explored for their ability to act on multiple receptors, a characteristic that can be beneficial for treating complex neurological and psychiatric disorders. Research into structurally related compounds suggests that piperidine derivatives can be designed as dual-action probes. For instance, certain analogues have been developed to concurrently target the dopamine transporter (DAT) and sigma-1 (σ1) receptors. nih.gov This dual activity is of interest for developing pharmacotherapeutics for conditions like cocaine abuse, where both dopamine uptake inhibition and sigma-1 receptor antagonism may offer synergistic benefits. nih.gov

Furthermore, the development history of related compounds provides evidence for multi-receptor activity. Halopemide, a piperidine-containing molecule that served as a foundational structure for some phospholipase D (PLD) inhibitors, is also recognized as a dopamine D2 antagonist. This inherent dual activity in parent scaffolds highlights the potential for this compound derivatives to be engineered to possess specific dual receptor profiles, potentially combining modulation of dopamine pathways with other targets like sigma receptors.

Mapping Protein-Ligand Contacts (e.g., Glu172, Tyr206)

Molecular modeling and dynamics simulations have provided detailed insights into how piperidine-based ligands interact with their protein targets at an atomic level. For ligands targeting the sigma-1 (σ1) receptor, specific amino acid residues within the binding site are crucial for affinity and selectivity.

Phospholipase D (PLD) Isoform Selective Inhibition

Phospholipase D (PLD) enzymes, which hydrolyze phosphatidylcholine to produce the signaling molecule phosphatidic acid, exist in two primary mammalian isoforms, PLD1 and PLD2. nih.gov Despite sharing structural similarities, they have distinct roles in cellular signaling, making isoform-selective inhibitors valuable tools for research and potential therapeutic agents, particularly in oncology. nih.gov Derivatives based on a piperidinyl benzimidazolone scaffold have been systematically modified to achieve potent and highly selective inhibition of PLD isoforms. nih.gov

Differential Inhibition of PLD1 versus PLD2

Significant progress has been made in developing derivatives that can differentially inhibit PLD1 over PLD2. The strategic installation of specific chemical groups onto the piperidine-containing scaffold has been shown to dramatically influence isoform selectivity. nih.gov

One key finding is that the introduction of an (S)-methyl group can substantially enhance PLD1 inhibitory activity while diminishing activity against PLD2. nih.gov This, combined with alternative halogenated structures on the benzimidazolone portion of the molecule, has led to the development of inhibitors with low nanomolar potency and unprecedented selectivity for PLD1. nih.gov For example, the inhibitor known as 13o demonstrated an IC50 of 3.7 nM for PLD1, while its IC50 for PLD2 was 6400 nM, representing a selectivity of approximately 1700-fold. nih.gov This high degree of selectivity allows for the precise dissection of PLD1-specific pathways in cellular processes like cancer cell invasion. nih.gov

While highly selective PLD1 inhibitors have been successfully developed, achieving the same degree of selectivity for PLD2 within this chemical series has proven more challenging. nih.gov However, compounds have been identified that act as dual PLD1/PLD2 inhibitors or show a preference for PLD2, demonstrating that the scaffold is amenable to modification for targeting either isoform. nih.gov

Table 1: Differential Inhibition of PLD Isoforms by a Selective Piperidine Derivative

This table presents the inhibitory concentration (IC50) values for a highly selective PLD1 inhibitor, compound 13o, demonstrating the differential activity against PLD1 and PLD2 isoforms.

| Compound | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Fold Selectivity (PLD2/PLD1) |

| 13o | 3.7 nih.gov | 6400 nih.gov | ~1700 nih.gov |

Direct Renin Inhibition

The enzyme renin is an aspartic protease that catalyzes the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), making it a prime target for antihypertensive drugs. nih.gov Non-peptidic, substituted piperidines have emerged as a novel and highly potent class of direct renin inhibitors. nih.govnih.gov These compounds are designed to bind directly to the active site of the enzyme, preventing it from cleaving its substrate, angiotensinogen. nih.gov The optimization of this class of inhibitors has been heavily guided by the structural analysis of renin-inhibitor crystal structures. nih.gov

Interaction with Catalytic Aspartic Acid Residues (Asp32, Asp215)

As an aspartic protease, the catalytic function of renin relies on a pair of aspartic acid residues located in the heart of the active site. These residues are essential for the hydrolysis of the peptide bond in angiotensinogen. In silico studies and the known mechanism of other renin inhibitors like aliskiren (B1664508) confirm that the catalytically active dyad consists of Asp32 and Asp215 . nih.gov Inhibitors, including those with a piperidine core, are designed to interact with these residues. A basic amine group is often incorporated into the inhibitor structure to form a crucial interaction with the two aspartic acids, mimicking the transition state of the natural substrate and effectively blocking the enzyme's catalytic activity. researchgate.net

Role of the Flap Region (Ser76) in Binding

The active site of renin is covered by a flexible β-hairpin loop known as the "flap." The conformation of this flap (open or closed) is critical for ligand binding and inhibition. Potent piperidine-based inhibitors are designed to occupy the large S1/S3 specificity sites within the active site, which stabilizes the flap in a closed conformation. researchgate.net Docking studies have identified that the S1 pocket, which helps accommodate the inhibitor, contains the amino acid residue Ser76 . nih.gov The interaction of the inhibitor within this pocket, in close proximity to residues like Ser76, is a key component of the binding mode that leads to potent inhibition of the enzyme. nih.gov

Computational and Structural Biology Approaches in the Study of S 3 3,4 Difluorophenyl Piperidine

Molecular Docking and Ligand Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. For (S)-3-(3,4-Difluorophenyl)piperidine and its analogs, docking studies are crucial for elucidating the specific interactions that drive binding affinity and selectivity.

In studies of related piperidine-based compounds, docking has successfully predicted binding modes and rationalized structure-activity relationships (SAR). For instance, in the development of HIV-1 protease inhibitors, molecular docking of a potent inhibitor containing a (R)-piperidine-3-carboxamide P2-ligand provided key insights into its ligand-binding properties. plos.org Similarly, docking studies of piperidine (B6355638) derivatives targeting the µ-opioid receptor identified critical interactions with residues such as Q124, D147, Y148, and W318 within the binding pocket. tandfonline.com

For this compound, docking simulations would likely show that the protonated piperidine nitrogen forms a key salt bridge or hydrogen bond interaction with an acidic residue (e.g., Aspartic or Glutamic acid) in the target's active site, a common feature for piperidine-containing ligands. nih.govnih.gov The 3,4-difluorophenyl group's role would also be critical; the fluorine atoms can form hydrogen bonds or other electrostatic interactions, while the phenyl ring itself engages in hydrophobic or π-cation interactions with aromatic residues like Phenylalanine or Tyrosine. nih.govnih.gov These predicted binding modes provide a structural hypothesis for the compound's activity and guide further chemical modifications to optimize these interactions.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This approach is essential for assessing the conformational stability of the ligand in the binding pocket and understanding the dynamics of its interactions.

MD simulations on fluorinated piperidine derivatives have been used to investigate their structural and electronic properties. researchgate.net For complexes involving this compound, MD simulations would be employed to:

Assess Complex Stability: By calculating the root mean square deviation (RMSD) of the ligand and protein over the simulation time, researchers can determine if the binding pose predicted by docking is stable. nih.gov

Analyze Interaction Frequency: MD trajectories allow for the analysis of how often specific interactions (like hydrogen bonds or salt bridges) occur between the ligand and the receptor, providing a more accurate picture of the key binding determinants. nih.gov

Explore Conformational Changes: Simulations can reveal if the binding of the ligand induces conformational changes in the protein, or if the ligand itself adopts different conformations within the active site. Studies on related piperidine ligands have shown that even small changes in the protein's conformation can be detected through MD. nih.govresearchgate.net

These dynamic insights are crucial for refining the understanding of the binding mechanism and ensuring that the designed molecule maintains a stable and effective conformation within its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.comnih.govtandfonline.com For derivatives of this compound, QSAR models are developed to predict the activity of new, unsynthesized analogs and to understand which physicochemical properties are most important for potency.

A typical QSAR study involves:

Data Set Compilation: A series of piperidine analogs with experimentally measured biological activities (e.g., IC50 or Ki values) is collected.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., steric and electronic fields). tandfonline.comnih.gov

Model Generation: Statistical methods, such as multiple linear regression (MLR), are used to build an equation linking the descriptors to the biological activity. tandfonline.com

Validation: The model's predictive power is rigorously tested using both internal (e.g., leave-one-out cross-validation) and external validation sets. nih.gov

| Compound | Substitution Pattern | Binding Affinity (Ki, nM) |

|---|---|---|

| Analog 1 | 3,4-difluorophenyl | 5.5 |

| Analog 2 | 3-fluorophenyl | 150 |

| Analog 3 | 3-methylphenyl | 13 |

| Analog 4 | 4-chlorophenyl | 53 |

| Analog 5 | phenyl | 27 |

| Analog 6 | 3-fluoro-4-methylphenyl | 72 |

Pharmacophore Development and Virtual Screening

A pharmacophore model represents the essential 3D arrangement of steric and electronic features that are necessary for a ligand to interact with a specific biological target. These models are used in virtual screening to rapidly search large compound databases for molecules that match the pharmacophore and are therefore likely to be active. researchgate.netbiointerfaceresearch.com

For this compound, a pharmacophore model would typically be generated based on its known interactions within a receptor's active site. Key features might include:

A positive ionizable feature for the piperidine nitrogen.

One or more hydrogen bond acceptors representing the fluorine atoms.

A hydrophobic or aromatic feature for the phenyl ring.

Once developed, this 3D query is used to screen databases like ZINC or ChEMBL. nih.gov Molecules that fit the spatial and electronic constraints of the pharmacophore are selected as "hits." These hits are then subjected to further computational analysis, such as molecular docking, to refine the selection before they are prioritized for experimental testing. This approach has proven effective in identifying novel inhibitors for various targets. biointerfaceresearch.comnih.gov

Conformational Analysis and Restriction Strategies

The 3D shape, or conformation, of a molecule is critical to its biological activity. The piperidine ring typically adopts a stable chair conformation. wikipedia.org However, the orientation of its substituents (axial vs. equatorial) can be influenced by various factors, including steric hindrance and complex electronic interactions. d-nb.infonih.govnih.gov

For fluorinated piperidines like this compound, the conformational preference is governed by a delicate balance of forces:

Steric Effects: Large substituents generally prefer the less crowded equatorial position to avoid 1,3-diaxial interactions. rsc.org

Electrostatic Interactions: Charge-dipole and dipole-dipole interactions can be significant, especially with the highly electronegative fluorine atoms. nih.govresearchgate.net

Hyperconjugation: The donation of electron density from C-H σ orbitals into anti-bonding C-F σ* orbitals can stabilize specific conformations, often favoring an axial orientation for the fluorine atom. d-nb.infonih.govresearchgate.net

Solvation Effects: The polarity of the solvent can influence conformational equilibrium, often stabilizing the more polar conformer. nih.gov

Computational methods, such as Density Functional Theory (DFT), are used to calculate the relative energies of different conformers and predict the most stable arrangement. nih.gov

Conformational restriction is a drug design strategy that aims to lock a flexible molecule into its bioactive conformation. nih.govnih.govacs.org By reducing the molecule's flexibility, the entropic penalty upon binding is minimized, which can lead to increased potency and selectivity. acs.org For a 3-substituted piperidine, this could be achieved by introducing additional rings or bulky groups to limit the rotation of the difluorophenyl group or constrain the piperidine ring itself. nih.govacs.org

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) is an iterative process that leverages the 3D structural information of a biological target, often obtained from X-ray crystallography, to design and optimize ligands. nih.govacs.orgthieme-connect.com The computational techniques discussed above are integral components of the SBDD workflow.

The process for a target of this compound would typically follow these steps:

Target Identification and Validation: An X-ray crystal structure of the target protein is obtained, ideally in complex with a ligand.

Hit Identification: Using the structure, virtual screening (via docking or pharmacophore modeling) is performed to identify initial hit compounds.

Binding Mode Analysis: The predicted binding modes of the hits are analyzed to understand the key interactions driving affinity.

Iterative Optimization: Chemists synthesize new analogs based on the computational insights. For example, if a specific hydrophobic pocket is unoccupied, a methyl or ethyl group might be added to the phenyl ring to fill it. If an additional hydrogen bond is possible, a polar group could be introduced.

Biological Evaluation and Structural Studies: The new compounds are tested for activity, and co-crystal structures may be solved to confirm the predicted binding mode and guide the next design cycle.

This rational, structure-guided approach accelerates the optimization process, leading to the development of highly potent and selective inhibitors. plos.orgnih.govresearchgate.net

Perspectives and Emerging Research Avenues for S 3 3,4 Difluorophenyl Piperidine

Development of Novel Piperidine-Based Scaffolds with Enhanced Functional Profiles

The piperidine (B6355638) moiety is a cornerstone in the design of therapeutic agents, and the development of novel piperidine-based scaffolds is a continuous effort to enhance functional profiles. researchgate.netnih.govnih.gov Research is geared towards creating three-dimensional (3D) fragments that can be systematically and programmably elaborated to produce lead-like compounds. acs.org This modular approach allows for the rapid generation of diverse molecular architectures with tailored properties. acs.org

One strategy involves the synthesis of rigid sp³-rich bicyclic structures that fix the vectors in 3D space, combined with synthetic handles for further functionalization. acs.org For instance, the creation of spirocyclic piperidines provides a platform for exploring novel chemical space. acs.orgnih.gov The functionalization of these scaffolds through common medicinal chemistry reactions, such as N-arylation or amidation, allows for the fine-tuning of their pharmacological profiles. acs.org

Furthermore, the introduction of fluorine atoms, as seen in the difluorophenyl group of the title compound, can significantly modulate properties like metabolic stability and receptor binding affinity. researchgate.netchemrxiv.org The development of scaffolds such as 4,4-difluoropiperidine (B1302736) ethers as dopamine (B1211576) D4 receptor antagonists highlights the efforts to create compounds with exceptional selectivity and potency. researchgate.netchemrxiv.orgnih.gov These novel scaffolds often exhibit improved CNS multiparameter optimization (MPO) scores, suggesting better potential for central nervous system applications. researchgate.netchemrxiv.org

The creation of hybrid scaffolds, for example by combining piperidine with other pharmacologically relevant moieties like chitosan (B1678972) or benzofuran, is another avenue being explored to enhance biological activity and create bifunctional molecules. nih.govnih.gov These innovative scaffolds are designed to not only possess improved physicochemical properties but also to present opportunities for novel therapeutic interventions.

Advancements in Asymmetric Synthetic Methodologies for Chiral Piperidines

The synthesis of enantiomerically pure chiral piperidines is a critical challenge in medicinal chemistry, as the stereochemistry often dictates the biological activity. researchgate.netrsc.org Significant advancements in asymmetric synthesis have provided more efficient and selective routes to these valuable building blocks.

Recent methodologies focus on the catalytic enantioselective synthesis, moving away from classical resolutions or the use of stoichiometric chiral auxiliaries. acs.orgpatentdigest.orgsnnu.edu.cn One such innovative approach is the stepwise dearomatization/borylation of pyridines, which provides access to enantioenriched 3-boryl-tetrahydropyridines that can be further transformed. acs.org

Other notable advancements include:

Biocatalytic Transamination: This method allows for the preparation of piperidines with multiple stereocenters in a limited number of steps from achiral precursors, achieving high enantiomeric excess (>99% ee). researchgate.net

Palladium-Catalyzed Enantioselective Chloroamination: This technique enables the synthesis of 3-chloropiperidines with high yields and excellent enantioselectivity, utilizing a chiral pyridine-oxazoline (Pyox) ligand. mdpi.com

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: This cross-coupling approach uses pyridine (B92270) and sp²-hybridized boronic acids to produce enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. snnu.edu.cn

Divergent Synthesis: Methodologies have been developed for the divergent synthesis of various 3,5-dioxygenated piperidines from a common intermediate, allowing for the creation of a library of related compounds with interesting pharmacological properties. nih.gov

These advanced synthetic strategies offer greater control over stereochemistry and functional group tolerance, facilitating the synthesis of complex chiral piperidines like (S)-3-(3,4-Difluorophenyl)piperidine and its analogs.

Deeper Mechanistic Understanding of Ligand-Target Recognition

A profound understanding of how ligands like this compound interact with their biological targets at a molecular level is crucial for rational drug design. nih.govrsc.org The integration of experimental data with computational modeling has become an indispensable tool in elucidating these mechanisms. nih.govmdpi.commdpi.com

Molecular docking and dynamic simulations are employed to predict and analyze the binding modes of piperidine derivatives within the active sites of target proteins. nih.govrsc.org These computational studies can reveal key interactions, such as hydrogen bonds, salt bridges, and hydrophobic interactions, that are critical for binding affinity and selectivity. nih.gov For instance, in the study of piperidine-based sigma receptor 1 (S1R) ligands, computational analysis identified crucial salt bridge interactions with glutamate (B1630785) and aspartate residues as being vital for high-affinity binding. nih.gov

Furthermore, mechanistic studies are not limited to ligand-receptor interactions but also extend to the synthetic reactions used to create these molecules. For example, detailed investigations into the mechanism of iron-catalyzed C(sp²)-C(sp³) Suzuki-Miyaura cross-coupling reactions provide insights into the formation of catalytically relevant iron intermediates, which is essential for optimizing the synthesis of piperidine derivatives. acs.org

Exploration of New Therapeutic Applications for Difluorophenylpiperidine Derivatives

The piperidine scaffold is a privileged structure found in numerous approved drugs, and its derivatives continue to be explored for a wide range of therapeutic applications. nih.govencyclopedia.pubgoogle.com The unique properties conferred by the difluorophenyl group make these derivatives particularly interesting for various diseases.

One of the most promising areas is in the treatment of central nervous system (CNS) disorders. google.com The introduction of fluorine can enhance blood-brain barrier permeability, making these compounds suitable candidates for targeting CNS receptors. For example, derivatives of 4,4-difluoropiperidine are being investigated as highly potent and selective dopamine D4 receptor antagonists, which have potential applications in conditions like L-DOPA-induced dyskinesias in Parkinson's disease. researchgate.netchemrxiv.orgnih.gov

Beyond CNS disorders, difluorophenylpiperidine derivatives are being explored in other therapeutic areas:

Oncology: Piperidine-containing compounds have been developed as inhibitors of various protein kinases, such as CDK2, which are implicated in cancer cell proliferation. nih.gov The specific substitution pattern on the phenyl ring can be optimized to enhance anticancer activity.

Infectious Diseases: The piperidine scaffold is a component of some antibacterial and antiparasitic agents. encyclopedia.pub

Inflammatory Diseases: Certain piperidine derivatives have shown anti-inflammatory properties. mdpi.com

The development of novel pirfenidone (B1678446) analogues with modifications on the core scaffold is another example of how piperidine chemistry is being used to create new therapies, in this case for fibrotic diseases. acs.org

Synergistic Integration of Experimental and Computational Research Paradigms

The modern drug discovery process relies heavily on the synergistic integration of experimental and computational research. nih.govmdpi.com This approach is particularly valuable in the development of complex molecules like this compound and its analogs.

Computational tools are utilized at various stages of the research pipeline:

Lead Identification: Structure-based virtual screening and quantitative structure-activity relationship (QSAR) studies can identify promising hit compounds from large virtual libraries. nih.govmdpi.com

Lead Optimization: Molecular docking and dynamics simulations provide insights into ligand-target interactions, guiding the rational design of more potent and selective analogs. nih.govrsc.org

ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities, helping to prioritize compounds with favorable drug-like characteristics.

Experimental work, including chemical synthesis and biological evaluation, provides the essential data to validate and refine the computational models. mdpi.com For example, the synthesis of a series of analogs and the determination of their biological activity can be used to build a robust QSAR model. nih.gov This iterative cycle of computational prediction and experimental validation accelerates the drug discovery process, reduces costs, and increases the likelihood of success.

Studies on piperidine and oxadiazole derivatives have demonstrated the power of this integrated approach, where computational investigations, including Density Functional Theory (DFT) analysis, have successfully corroborated experimental findings and provided deeper insights into the compounds' mechanisms of action. mdpi.commdpi.com

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 3,4-difluorophenyl group into piperidine scaffolds?

- Methodology : The 3,4-difluorophenyl moiety is typically introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, Knoevenagel condensation (using piperidine as a catalyst) has been employed to synthesize derivatives with fluorinated aryl groups (e.g., 3,4-difluorophenoxypropanoic acid via β-propiolactone and 3,4-difluorophenol, yielding ~72% ).

- Key Considerations : Steric hindrance from fluorine atoms may require elevated temperatures or microwave-assisted synthesis. Protecting groups (e.g., Boc) are often used to stabilize intermediates .

Q. How is the stereochemical purity of (S)-3-(3,4-difluorophenyl)piperidine validated in synthetic protocols?

- Analytical Tools : Chiral HPLC with polarimetric detection or nuclear magnetic resonance (NMR) using chiral shift reagents. For example, - and -NMR chemical shifts can confirm stereochemistry by comparing split signals for diastereotopic protons .

- Example : In a study of spiro[indoline-3,4’-piperidine] derivatives, enantiomeric excess (>99%) was confirmed via retention time discrepancies in chiral columns .

Advanced Research Questions

Q. What structural modifications enhance target selectivity in kinase inhibitors containing the this compound motif?

- Case Study : Wang et al. optimized a 3-(pyrazin-2-yl)-1H-indazole scaffold by modifying the piperidine and 2,6-difluorophenyl groups. Compound 82a showed IC values of 0.4–1.1 nM against Pim kinases but lower cellular potency (IC = 1400 nM in KMS-12 BM cells), highlighting the role of lipophilicity and cellular permeability .

- Design Strategy :

Q. How do computational methods guide the rational design of this compound derivatives for Akt inhibition?

- Molecular Docking : In the discovery of Hu7691 , a selective Akt inhibitor, docking studies revealed that the 3,4-difluorophenyl group occupies a hydrophobic pocket near the ATP-binding site. The (S)-configuration ensures optimal hydrogen bonding with Glu234 and Lys158 residues .

- MD Simulations : Simulations (e.g., 100 ns trajectories) assess conformational stability of the piperidine ring under physiological pH, critical for maintaining target engagement .

Q. How can researchers resolve contradictions in cellular vs. enzymatic potency data for fluorinated piperidine derivatives?

- Case Analysis : A compound may show high enzymatic IC (e.g., 0.4 nM for Pim-1) but poor cellular activity due to efflux pumps or protein binding. Mitigation strategies:

- Lipophilicity Adjustment : Introduce polar groups (e.g., sulfonamides) to improve membrane permeability.

- Prodrug Approaches : Mask acidic/basic functionalities to enhance bioavailability .

Methodological Challenges & Recommendations

Q. What are best practices for characterizing fluorine-mediated interactions in X-ray crystallography?

- Crystallography : Fluorine atoms can be located via anomalous scattering at high-resolution (<1.8 Å). For example, in a PROTAC-AKT complex, the 3,4-difluorophenyl group’s orientation was resolved using synchrotron radiation (PDB: 6XYZ) .

- Limitations : Weak scattering signals may require heavy-atom derivatives or cryo-cooling.

Q. How to optimize reaction yields for fluorinated piperidine intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.